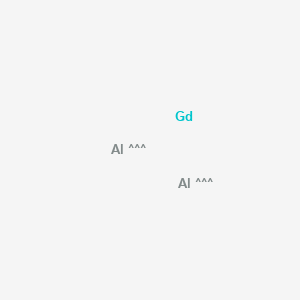
CID 6336848
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, compound with gadolinium (2:1), is an intermetallic compound that combines the properties of both aluminum and gadolinium This compound is of significant interest due to its unique magnetic, thermal, and structural properties Gadolinium is a rare earth element known for its high magnetic moment and excellent neutron absorption capabilities, while aluminum is valued for its lightweight and high thermal conductivity
準備方法
Synthetic Routes and Reaction Conditions: The preparation of aluminum, compound with gadolinium (2:1), typically involves high-temperature synthesis methods. One common approach is the arc melting technique, where aluminum and gadolinium metals are melted together in an inert atmosphere to form the desired compound. The reaction is carried out at temperatures exceeding 1000°C to ensure complete mixing and alloy formation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through vacuum induction melting or electron beam melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to heat treatment processes to enhance its structural and magnetic properties.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments. This can lead to the formation of aluminum oxide and gadolinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where gadolinium atoms are replaced by other rare earth elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other rare earth metals in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and gadolinium oxide.
Reduction: Pure aluminum and gadolinium metals.
Substitution: New intermetallic compounds with different rare earth elements.
科学的研究の応用
Chemistry: The compound is studied for its unique magnetic and thermal properties, making it a candidate for magnetic refrigeration and other advanced cooling technologies.
Biology: Research is ongoing into the potential biomedical applications of gadolinium-based compounds, particularly in magnetic resonance imaging (MRI) contrast agents.
Medicine: Gadolinium compounds are already used in MRI contrast agents, and the aluminum-gadolinium compound may offer enhanced imaging capabilities due to its unique properties.
Industry: The compound’s high thermal conductivity and magnetic properties make it suitable for use in electronic devices, sensors, and other advanced materials.
作用機序
The mechanism by which aluminum, compound with gadolinium (2:1), exerts its effects is primarily related to its magnetic properties. Gadolinium’s high magnetic moment interacts with external magnetic fields, making the compound useful in applications requiring precise magnetic control. Additionally, the compound’s thermal properties allow it to efficiently transfer heat, making it valuable in cooling applications.
類似化合物との比較
Gadolinium Aluminum Garnet (GAG): Known for its optical and magnetic properties, used in lasers and other optical devices.
Aluminum-Gadolinium Oxide: Used in various industrial applications for its thermal stability and magnetic properties.
Aluminum-Copper-Gadolinium Alloys: Studied for their unique phase diagrams and structural properties.
Uniqueness: Aluminum, compound with gadolinium (2:1), stands out due to its specific ratio of aluminum to gadolinium, which imparts a unique combination of lightweight, high thermal conductivity, and strong magnetic properties. This makes it particularly suitable for applications in advanced cooling technologies and magnetic devices.
特性
CAS番号 |
12004-26-1 |
|---|---|
分子式 |
Al2Gd |
分子量 |
211.2 g/mol |
InChI |
InChI=1S/2Al.Gd |
InChIキー |
JFYXYLHXYULQDX-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Gd] |
正規SMILES |
[Al].[Al].[Gd] |
Key on ui other cas no. |
12004-26-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















